5-Hydroxy-1-methylpyridin-2(1H)-one
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Overview
Description
5-Hydroxy-1-methylpyridin-2(1H)-one is a chemical compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methylpyridin-2(1H)-one typically involves the hydroxylation of 1-methylpyridin-2(1H)-one. This can be achieved through various methods, including catalytic oxidation and hydroxylation reactions. Common reagents used in these reactions include hydrogen peroxide and metal catalysts such as palladium or platinum.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Hydroxy-1-methylpyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-2-methylpyridin-2(1H)-one
- 5-Hydroxy-3-methylpyridin-2(1H)-one
- 5-Hydroxy-4-methylpyridin-2(1H)-one
Uniqueness
5-Hydroxy-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring. This substitution pattern influences its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit distinct properties and interactions, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
5-hydroxy-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-7-4-5(8)2-3-6(7)9/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZUTFHXEWRKJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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